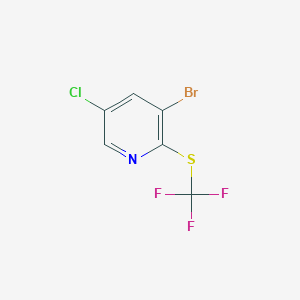

3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3NS/c7-4-1-3(8)2-12-5(4)13-6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQQFVTAKKGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)SC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228178 | |

| Record name | 3-Bromo-5-chloro-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-76-3 | |

| Record name | 3-Bromo-5-chloro-2-[(trifluoromethyl)thio]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Chemical Reactivity and Transformations of 3 Bromo 5 Chloro 2 Trifluoromethylthio Pyridine

Cross-Coupling Reactions at the Halogen Positions (Bromine and Chlorine)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine, the differential reactivity of the C-Br and C-Cl bonds provides opportunities for selective functionalization.

Suzuki-Miyaura Coupling Investigations with Diverse Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. youtube.com In dihalogenated substrates, the selectivity of the reaction is often dictated by the relative bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the specific catalytic system employed. For this compound, it is anticipated that the more reactive C-Br bond at the 3-position would undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond at the 5-position.

Studies on related dihalopyridine systems have shown that selective Suzuki-Miyaura coupling at the bromine atom can be achieved with high efficiency. beilstein-journals.orgnih.gov For instance, the reaction of 3-bromo-5-chloropyridine (B1268422) derivatives with various arylboronic acids in the presence of a palladium catalyst and a base typically results in the exclusive formation of the 3-aryl-5-chloropyridine product. The trifluoromethylthio group at the 2-position, being electron-withdrawing, is expected to further activate the C-Br bond towards oxidative addition.

Table 1: Predicted Outcomes for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Major Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-chloro-3-phenyl-2-(trifluoromethylthio)pyridine | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-chloro-3-(4-methoxyphenyl)-2-(trifluoromethylthio)pyridine | >90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 5-chloro-3-(3-thienyl)-2-(trifluoromethylthio)pyridine | >85 |

Negishi and Stille Coupling Applications for C-C Bond Formation

Similar to the Suzuki-Miyaura coupling, the Negishi and Stille reactions are powerful palladium-catalyzed methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively. The general reactivity trend for oxidative addition (C-I > C-Br > C-Cl) also holds for these reactions, suggesting that selective coupling at the 3-position of this compound is feasible.

The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of organozinc reagents. nih.gov Stille coupling, while employing toxic organotin reagents, is also highly versatile and has been used extensively in complex molecule synthesis. libretexts.orguwindsor.camdpi.com In both cases, the choice of palladium catalyst and ligands can be crucial in achieving high selectivity and yields. For dihalopyridines, selective Negishi or Stille coupling at the more reactive halogen is a well-established strategy. researchgate.netresearchgate.net

Buchwald-Hartwig Amination Studies for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone of modern synthetic chemistry. wikipedia.orgmychemblog.comlibretexts.org The reaction allows for the coupling of aryl halides with a wide variety of amines. As with C-C coupling reactions, the selectivity in dihalogenated systems is generally governed by the C-X bond strength. Therefore, selective amination at the 3-position of this compound is the expected outcome.

The choice of phosphine (B1218219) ligand is critical in the Buchwald-Hartwig amination to promote the catalytic cycle and achieve high yields. organic-chemistry.org Ligands such as XPhos, SPhos, and BINAP have been successfully employed in the amination of various aryl bromides and chlorides. researchgate.net

Table 2: Predicted Outcomes for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Major Product | Predicted Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 4-(5-chloro-2-((trifluoromethyl)thio)pyridin-3-yl)morpholine | >85 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | N-(5-chloro-2-((trifluoromethyl)thio)pyridin-3-yl)aniline | >80 |

| 3 | Benzylamine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | N-benzyl-5-chloro-2-((trifluoromethyl)thio)pyridin-3-amine | >80 |

Sonogashira Coupling and Other Sp2-Carbon Functionalizations

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes. The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl > F, indicating that selective coupling at the C-Br bond of this compound should be highly favored. researchgate.net

Successful Sonogashira couplings have been reported for a variety of bromopyridine derivatives, often with excellent yields and selectivity. researchgate.net The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. nih.gov The pyridine ring, being inherently electron-deficient, is activated towards SNAr, and this reactivity is further enhanced by the presence of electron-withdrawing groups. The trifluoromethylthio group at the 2-position of this compound is strongly electron-withdrawing, which should significantly activate the pyridine ring for nucleophilic attack.

Reactivity Profiling of Bromine and Chlorine Atoms Towards Various Nucleophiles

In SNAr reactions of dihalopyridines, the position of the leaving group relative to the activating group and the inherent reactivity of the C-X bond play crucial roles in determining the regioselectivity. Generally, halogens at the 2- and 4-positions of the pyridine ring are more activated towards SNAr than those at the 3- and 5-positions due to better stabilization of the Meisenheimer intermediate by the ring nitrogen.

In this compound, both halogens are in meta-like positions relative to the nitrogen, but the powerful electron-withdrawing effect of the 2-(trifluoromethylthio) group will influence the electron density at both the C-3 and C-5 positions. The relative reactivity of the bromine and chlorine atoms will depend on a balance between the C-X bond strength (C-Br is weaker than C-Cl) and the activation provided by the substituents. While C-Br is a better leaving group, the C-Cl bond might be more polarized and thus more susceptible to initial nucleophilic attack in some cases. However, in most SNAr reactions, the leaving group ability is the dominant factor, suggesting that substitution of the bromine atom at the 3-position would be favored.

Studies on related polyfluoropyridines have shown that the position of substitution is highly dependent on the nature of the nucleophile and the reaction conditions. rsc.orgmdpi.com For this compound, it is plausible that strong, hard nucleophiles might favor attack at the more polarized C-Cl bond, while softer nucleophiles would favor substitution at the more labile C-Br bond.

Table 3: Predicted Reactivity Profile for SNAr on this compound

| Entry | Nucleophile | Solvent | Expected Major Product | Rationale |

| 1 | Sodium methoxide | Methanol | 5-chloro-3-methoxy-2-(trifluoromethylthio)pyridine | C-Br is a better leaving group. |

| 2 | Ammonia | Dioxane | 5-chloro-2-((trifluoromethyl)thio)pyridin-3-amine | C-Br is a better leaving group. |

| 3 | Sodium thiophenoxide | DMF | 5-chloro-3-(phenylthio)-2-(trifluoromethylthio)pyridine | C-Br is a better leaving group. |

Influence of the Trifluoromethylthio Group on SNAr Reactivity and Regioselectivity

The trifluoromethylthio (SCF3) group is a potent electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). Its strong inductive effect, stemming from the high electronegativity of the fluorine atoms, deactivates the aromatic system, making it more susceptible to attack by nucleophiles. This effect is synergistic with the inherent electron-deficient nature of the pyridine ring, where the nitrogen atom lowers the electron density, particularly at the α (C2, C6) and γ (C4) positions.

In this compound, the SCF3 group at the C2 position, along with the chloro and bromo substituents, heavily activates the ring for SNAr. The regioselectivity of nucleophilic attack is determined by the combined electronic influence of these groups and the pyridine nitrogen. Quantitative models for predicting SNAr rates and regioselectivity often rely on descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org For this molecule, the carbon atoms attached to the halogens (C3 and C5) are the primary sites for substitution. The SCF3 group at C2 and the nitrogen at C1 exert a strong activating effect on these positions. The ultimate regiochemical outcome in a competitive scenario—whether the nucleophile displaces the bromine at C3 or the chlorine at C5—depends on a delicate balance of factors including the intrinsic leaving group ability of bromide versus chloride and the relative stability of the transition states for each pathway.

Table 1: Electronic Properties of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| -SCF3 | 2 | Strongly Electron-Withdrawing (Inductive) | Strongly Activating |

| -Br | 3 | Electron-Withdrawing (Inductive), Weakly Deactivating (Resonance) | Activating (Inductive), Potential Leaving Group |

| -Cl | 5 | Electron-Withdrawing (Inductive), Weakly Deactivating (Resonance) | Activating (Inductive), Potential Leaving Group |

| Ring Nitrogen | 1 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Activating (especially at C2, C4, C6) |

Electrophilic Aromatic Substitution Potentials and Limitations

For this compound, the potential for SEAr is exceptionally low. The pyridine ring is already substituted with three powerful electron-withdrawing groups (SCF3, Br, Cl), which further deactivate the ring. Direct electrophilic attack on this molecule is considered practically unfeasible under standard conditions.

A theoretical pathway to functionalize such a deactivated ring involves the formation of the corresponding pyridine N-oxide. Oxidation of the ring nitrogen to an N-oxide introduces a substituent that is electron-donating through resonance, thereby activating the ring for electrophilic attack, primarily at the C4 position. wikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine. However, the viability of this multi-step sequence on a substrate already bearing an oxidizable sulfur atom and multiple halogens would be challenging and require carefully controlled conditions to avoid unwanted side reactions.

Transformations Involving the Trifluoromethylthio Group (e.g., Oxidation, Cleavage)

The trifluoromethylthio group is not merely a passive spectator on the pyridine ring; it can participate in its own set of chemical transformations.

Oxidation : The sulfur atom in the SCF3 group is in a lower oxidation state and can be oxidized to form the corresponding trifluoromethylsulfinyl (-S(O)CF3) and trifluoromethylsulfonyl (-SO2CF3) groups. These oxidations are typically achieved using strong oxidizing agents. For example, the oxidation of aryl trifluoromethyl sulfides to sulfoxides can be accomplished with reagents like hydrogen peroxide, while stronger conditions or reagents like chromium trioxide can lead to the sulfone. rsc.orgrsc.org The resulting sulfoxide (B87167) and sulfone moieties are even more powerful electron-withdrawing groups than the parent sulfide, a property that can be exploited to further tune the electronic character and reactivity of the pyridine ring.

Cleavage : While the C-S bond in the SCF3 group is generally robust, it can be cleaved under certain conditions. In some nucleophilic substitution reactions on highly fluorinated pyridines, the SCF3 group has been shown to act as a leaving group, being displaced by a strong nucleophile. rsc.org This reactivity is less common than halogen displacement but represents a potential pathway for functionalization at the C2 position under forcing conditions.

Table 3: Oxidation States of the Trifluoromethylthio Group

| Group Name | Structure | Oxidation State of Sulfur | Electronic Effect |

|---|---|---|---|

| Trifluoromethylthio (Sulfide) | -SCF3 | +2 | Strongly Electron-Withdrawing |

| Trifluoromethylsulfinyl (Sulfoxide) | -S(O)CF3 | +4 | Very Strongly Electron-Withdrawing |

| Trifluoromethylsulfonyl (Sulfone) | -SO2CF3 | +6 | Extremely Electron-Withdrawing |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selectivity of reactions involving this compound is a critical aspect of its chemical behavior.

Chemoselectivity and Regioselectivity : In nucleophilic aromatic substitution reactions, the primary challenge is to predict which of the two halogen atoms will be displaced. The molecule presents two potential reaction sites for SNAr: the bromine at C3 and the chlorine at C5. The regioselectivity is governed by the relative activation of each site and the leaving group ability of the substituents. The C3 position is ortho to the strongly activating SCF3 group, while the C5 position is meta to it but para to the ring nitrogen. Generally, positions ortho and para to strong electron-withdrawing groups are most activated. The leaving group aptitude in SNAr reactions on heteroaromatic systems does not always follow a simple trend but is often found to be I > Br > Cl. This would suggest a preference for the displacement of the bromide at C3. However, the precise outcome can be sensitive to the nature of the nucleophile and the reaction conditions, and a mixture of products is possible. researchgate.net

Stereoselectivity : For reactions occurring directly on the aromatic pyridine ring, such as SNAr, stereoselectivity is not a relevant concept as the ring is planar and achiral. Stereochemical considerations would only become important if a reaction introduced a new chiral center, for example, through the addition of a chiral substituent or by a transformation of an existing side chain that creates a stereocenter.

Strategic Applications of 3 Bromo 5 Chloro 2 Trifluoromethylthio Pyridine in Advanced Chemical Synthesis

A Versatile Building Block for Complex Molecular Architectures

The strategic positioning of three distinct reactive sites on the pyridine (B92270) core of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine underpins its utility as a versatile building block. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the influence of the trifluoromethylthio group, enables chemists to orchestrate a wide array of chemical transformations with a high degree of regioselectivity. This controlled manipulation is fundamental to the construction of intricate molecular frameworks.

Scaffold Diversification in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the pyridine scaffold is a ubiquitous and privileged structure found in a vast number of biologically active compounds. This compound provides an exceptional starting point for the diversification of this essential scaffold. The bromine atom, typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, can be selectively replaced with a variety of substituents. Subsequently, the chlorine atom can be targeted under different reaction conditions, allowing for the introduction of a second point of diversity. This sequential and selective functionalization is a powerful tool for generating libraries of novel pyridine-based compounds with diverse steric and electronic properties, which is a critical step in the exploration of new chemical space.

Synthesis of Advanced Intermediates for Lead Discovery Research

The unique combination of a halogenated pyridine and a trifluoromethylthio group makes this compound a key intermediate in the synthesis of potential agrochemical and pharmaceutical agents. The trifluoromethylthio group is known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules, making it a desirable feature in the design of new bioactive compounds.

For instance, related trifluoromethylpyridine structures are integral components of numerous commercial agrochemicals. The synthesis of these complex active ingredients often relies on the strategic functionalization of pre-fabricated pyridine rings. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of next-generation pesticides and herbicides.

In pharmaceutical research, the pyridine core is a well-established pharmacophore. The ability to introduce diverse functionalities onto the this compound scaffold allows for the synthesis of advanced intermediates that can be further elaborated into potential drug candidates. A patent for the use of 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones, which are precursors to hydantoin (B18101) aldose reductase inhibitors, highlights the potential of this class of compounds in medicinal chemistry. google.com

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The distinct electronic and steric properties of this compound make it an interesting substrate for the development of novel synthetic methodologies. The electron-withdrawing nature of the trifluoromethylthio group and the halogen atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions.

Furthermore, the presence of multiple reaction handles allows for the exploration of innovative one-pot or sequential reaction sequences. Research in this area could focus on developing new catalytic systems that can selectively activate the C-Br or C-Cl bonds, or methodologies that leverage the directing effects of the trifluoromethylthio group to achieve unconventional substitution patterns. The development of such methods would not only expand the synthetic utility of this specific compound but also contribute to the broader field of heterocyclic chemistry.

Contribution to Structure-Reactivity Relationship Studies in Organofluorine Chemistry

Organofluorine compounds are of immense interest due to the profound impact of fluorine on the properties of organic molecules. The trifluoromethylthio (SCF3) group, in particular, has gained significant attention. This compound serves as an excellent model system for studying the structure-reactivity relationships of this important functional group.

By systematically investigating the reactions at the bromine and chlorine positions, researchers can gain valuable insights into how the trifluoromethylthio group influences the reactivity of the pyridine ring. These studies can help in understanding the electronic effects (both inductive and resonance) of the SCF3 group and how it modulates the regioselectivity of various transformations. This knowledge is crucial for the rational design of new fluorinated molecules with tailored properties. The broader study of organofluorine chemistry often involves investigating the synthesis and reactivity of various fluorinated building blocks. chinesechemsoc.orgrsc.org

Application in Ligand Design for Organometallic Catalysis

While there is no specific information in the reviewed literature detailing the use of this compound as a ligand in organometallic catalysis, its structural features suggest potential in this area. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The electronic properties of the pyridine ring, which are significantly influenced by the halogen and trifluoromethylthio substituents, would, in turn, affect the properties of the resulting metal complex.

The design of new ligands is a cornerstone of catalysis research, as the ligand plays a crucial role in determining the activity, selectivity, and stability of a catalyst. The unique electronic profile of this compound could lead to the development of novel catalysts with unique reactivity. Further research would be needed to explore the coordination chemistry of this compound and the catalytic activity of its metal complexes.

Advanced Structural Elucidation and Conformational Analysis of 3 Bromo 5 Chloro 2 Trifluoromethylthio Pyridine and Its Key Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignments and Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete assignment of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position would appear as distinct doublets due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the surrounding bromo, chloro, and trifluoromethylthio substituents.

¹³C NMR: The carbon NMR spectrum provides information on all six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.org Similarly, other carbon signals may show smaller couplings to fluorine. The chemical shifts of the ring carbons are dictated by the substitution pattern, with the carbon atom bonded to the electronegative trifluoromethylthio group typically appearing at a distinct chemical shift.

¹⁹F NMR: This is a particularly powerful technique for compounds containing fluorine. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and integrity of the SCF₃ moiety.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.8 - 8.2 | Doublet (d) | 2-3 | H-4 |

| ¹H | 8.4 - 8.8 | Doublet (d) | 2-3 | H-6 |

| ¹⁹F | -40 to -45 | Singlet (s) | - | -SCF₃ |

| ¹³C | 150 - 155 | Singlet (s) | - | C2-SCF₃ |

| ¹³C | 118 - 123 | Singlet (s) | - | C3-Br |

| ¹³C | 140 - 145 | Singlet (s) | - | C4 |

| ¹³C | 130 - 135 | Singlet (s) | - | C5-Cl |

| ¹³C | 148 - 152 | Singlet (s) | - | C6 |

| ¹³C | 120 - 130 | Quartet (q) | J_CF ≈ 300-320 | -SC F₃ |

Note: Predicted values are based on data from analogous substituted pyridine compounds.

Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation

Advanced mass spectrometry (MS) techniques are crucial for verifying the molecular weight and elemental composition of this compound and for tracking its formation in chemical reactions.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula, C₆H₂BrClF₃NS. nih.gov The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will display a complex cluster of peaks (M, M+2, M+4), which is a definitive signature for a molecule containing one bromine and one chlorine atom. miamioh.edu

The fragmentation pattern observed under electron ionization (EI) provides further structural confirmation. Key fragmentation pathways for trifluoromethyl-substituted heterocycles often involve the loss of the trifluoromethyl group or rearrangement with the elimination of difluorocarbene (CF₂). fluorine1.ru

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Fragment Ion) | Identity | Notes |

| [M]⁺ | [C₆H₂BrClF₃NS]⁺ | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |

| [M - F]⁺ | [C₆H₂BrClF₂NS]⁺ | Loss of a fluorine radical. |

| [M - CF₃]⁺ | [C₅H₂BrClNS]⁺ | Loss of the trifluoromethyl radical. |

| [M - Cl]⁺ | [C₆H₂BrF₃NS]⁺ | Loss of the chlorine radical. |

| [M - Br]⁺ | [C₆H₂ClF₃NS]⁺ | Loss of the bromine radical. |

| [M - SCF₃]⁺ | [C₅H₂BrClN]⁺ | Cleavage of the carbon-sulfur bond. |

X-ray Crystallography for Solid-State Structural Insights and Intermolecular Interactions Relevant to Reactivity

Single-crystal X-ray crystallography provides the most definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridine and quinoline (B57606) structures allows for a detailed prediction of its solid-state conformation. nih.govsemanticscholar.org

The pyridine ring is expected to be largely planar. semanticscholar.org The analysis would confirm the substitution pattern and reveal the precise geometry of the C-S-C bond of the trifluoromethylthio group. Of particular interest are the intermolecular interactions that dictate the crystal packing. Given the presence of bromine and chlorine atoms, the formation of halogen bonds (C-Br···N, C-Cl···N, or C-Br/Cl···S) is a strong possibility. Furthermore, π–π stacking interactions between the electron-deficient pyridine rings could also play a significant role in stabilizing the crystal lattice. nih.gov These non-covalent interactions in the solid state can provide insights into how the molecule might interact with biological targets or other reactants.

Table 3: Expected Crystallographic Parameters for the Substituted Pyridine Core

| Parameter | Expected Value | Notes |

| C-N Bond Length | ~1.33 - 1.35 Å | Typical for aromatic pyridine rings. nih.gov |

| C-C Bond Length (ring) | ~1.37 - 1.40 Å | Typical for aromatic pyridine rings. nih.gov |

| C-Br Bond Length | ~1.88 - 1.92 Å | |

| C-Cl Bond Length | ~1.72 - 1.76 Å | |

| C-S Bond Length | ~1.75 - 1.80 Å | |

| Ring Planarity | High | Maximum deviation from the mean plane expected to be < 0.02 Å. nih.govsemanticscholar.org |

Conformational Preferences and Stereoelectronic Effects in Solution and Solid State

The conformational behavior of this compound is primarily determined by the rotation around the C2-S bond. The bulky trifluoromethyl group and the adjacent bromine atom at the C3 position create significant steric hindrance. This steric clash likely results in a preferred conformation where the trifluoromethyl group is oriented away from the bromine atom to minimize repulsive forces. The rotational barrier around the C-S bond would dictate the conformational flexibility of the molecule in solution.

Stereoelectronically, the molecule is highly polarized. The trifluoromethylthio group is a strong electron-withdrawing group, a property enhanced by the electronegative bromine and chlorine atoms. researchgate.net This cumulative inductive effect significantly reduces the electron density of the pyridine ring, making it susceptible to nucleophilic attack. These electronic properties are critical to its reactivity profile and are a key reason for the interest in trifluoromethylthio-substituted heterocycles in agrochemicals and pharmaceuticals. nih.gov The introduction of the trifluoromethylthio group is also known to increase lipophilicity, which can enhance bioavailability.

Spectroscopic Probes for Reaction Monitoring and Mechanistic Studies

In-situ spectroscopic methods are vital for monitoring the synthesis of this compound and for studying its subsequent reactions.

¹⁹F NMR Spectroscopy: Due to its high sensitivity and the wide range of chemical shifts, ¹⁹F NMR is an ideal technique for real-time reaction monitoring. rsc.org The singlet corresponding to the -SCF₃ group of the starting material can be tracked quantitatively as it is consumed, while the appearance of a new ¹⁹F signal at a different chemical shift would indicate the formation of a new product. This allows for precise determination of reaction kinetics and optimization of reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to monitor reaction progress by separating the components of a reaction mixture over time. The mass spectrometer provides identification of starting materials, intermediates, byproducts, and the final product based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for identifying transient intermediates that may provide insight into the reaction mechanism.

Computational and Theoretical Chemistry Approaches for 3 Bromo 5 Chloro 2 Trifluoromethylthio Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine at a molecular level. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the potential energy surfaces of chemical reactions.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the public domain, the reactivity of related compounds provides a framework for understanding its likely chemical behavior. For instance, studies on nucleophilic aromatic substitution (SNAr) reactions of other halogenated pyridines can be informative. The pyridine (B92270) ring is electron-deficient, and this is further amplified by the presence of electron-withdrawing chloro, bromo, and trifluoromethylthio substituents.

DFT calculations would be instrumental in mapping the potential energy surface for various nucleophilic substitution reactions. For example, the attack of a nucleophile at the carbon atoms bearing the halogen or trifluoromethylthio groups can be modeled. These calculations would identify the transition state structures and their corresponding activation energies, which are crucial for predicting the feasibility and regioselectivity of such reactions. It is generally observed in related systems that the positions ortho and para to the nitrogen atom are most susceptible to nucleophilic attack. In the case of this compound, the electron-withdrawing nature of the trifluoromethylthio group at the 2-position, coupled with the inductive effects of the halogens at the 3- and 5-positions, would significantly influence the activation barriers for nucleophilic substitution at different sites on the pyridine ring.

| Substituted Pyridine | Position of Attack | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 3-Bromo-5-chloropyridine (B1268422) | C-3 | CH₃O⁻ | Data Not Available |

| 2-(Trifluoromethylthio)pyridine | C-2 | CH₃O⁻ | Data Not Available |

| This compound | C-2 | CH₃O⁻ | Predicted to be relatively low |

| This compound | C-3 | CH₃O⁻ | Predicted to be higher than C-2 |

| This compound | C-5 | CH₃O⁻ | Predicted to be higher than C-2 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energies and spatial distributions of these orbitals would dictate its electrophilic and nucleophilic character.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In a molecule like this compound, which is rich in electronegative atoms, the LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic attack. The spatial distribution of the LUMO would likely be concentrated on the pyridine ring, particularly on the carbon atoms bonded to the electron-withdrawing substituents. A nucleophile would preferentially attack the regions where the LUMO lobes are largest.

Conversely, the HOMO would likely be located on the lone pairs of the nitrogen and sulfur atoms, as well as the π-system of the pyridine ring. The energy of the HOMO would provide an indication of the molecule's nucleophilicity, although this is expected to be low due to the presence of multiple electron-withdrawing groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Primary LUMO Lobe Location |

|---|---|---|---|---|

| Pyridine | -9.67 | 0.59 | 10.26 | C2, C6 |

| 3-Bromopyridine | Data Not Available | Data Not Available | Data Not Available | C2, C6 |

| 3,5-Dichloropyridine | Data Not Available | Data Not Available | Data Not Available | C2, C4, C6 |

| 2-(Trifluoromethylthio)pyridine | Data Not Available | Data Not Available | Data Not Available | C2, C4, C6 |

| This compound | Predicted to be low | Predicted to be low | Predicted to be relatively small | C2, C4, C6 |

The charge distribution within this compound is highly polarized due to the presence of multiple electronegative atoms. The nitrogen atom in the pyridine ring, along with the chlorine, bromine, and fluorine atoms of the trifluoromethylthio group, will draw electron density away from the carbon atoms of the ring.

A molecular electrostatic potential (MEP) map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom and the fluorine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated on the carbon atoms of the pyridine ring, particularly those bonded to the halogens and the trifluoromethylthio group. These positive regions highlight the electrophilic sites of the molecule, which are prone to nucleophilic attack. The hydrogen atoms on the ring would also exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and the influence of the solvent on the behavior of this compound. The molecule itself is largely rigid due to the aromatic pyridine core. However, the trifluoromethylthio group has rotational freedom around the C-S bond.

MD simulations in different solvents would reveal the preferred conformations of the trifluoromethylthio group and how solvent molecules arrange themselves around the solute. In polar solvents, it is expected that the solvent molecules would interact favorably with the polar regions of the molecule, such as the nitrogen atom and the trifluoromethylthio group. These simulations can also be used to calculate properties such as the solvation free energy, which is important for understanding the molecule's solubility and partitioning behavior between different phases.

Prediction of Novel Reactivity Patterns and Design of Future Derivatives

Computational models can be used to predict novel reactivity patterns for this compound. By calculating reactivity indices such as Fukui functions, one can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks with greater precision than FMO theory alone.

Furthermore, these computational tools are invaluable for the in silico design of new derivatives. By systematically modifying the substituents on the pyridine ring and recalculating the electronic and structural properties, it is possible to screen for new molecules with desired reactivity or properties. For example, one could design derivatives with enhanced reactivity towards a specific nucleophile or with altered lipophilicity for potential biological applications.

QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) Modeling for Synthetic Strategy

While QSAR and QSPR are more commonly associated with predicting biological activity and physical properties, respectively, their principles can be adapted to inform synthetic strategy. For a series of related pyridine derivatives, QSPR models could be developed to correlate molecular descriptors with properties relevant to synthesis, such as reaction yield or rate constants for a particular transformation.

For instance, a QSPR model could be built to predict the ease of a nucleophilic substitution reaction based on descriptors such as calculated atomic charges, LUMO energies, and steric parameters. Such a model, trained on a dataset of known reactions of halogenated pyridines, could then be used to predict the most favorable conditions or the most likely site of reaction for this compound, thereby guiding the design of efficient synthetic routes.

Emerging Research Directions and Future Challenges for 3 Bromo 5 Chloro 2 Trifluoromethylthio Pyridine

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The inherent electronic properties of 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine, a polyhalogenated and trifluoromethylthiolated scaffold, suggest a rich landscape for exploring unconventional reactivity. The electron-withdrawing nature of the trifluoromethylthio group, coupled with the inductive effects of the bromine and chlorine atoms, significantly modulates the electron density of the pyridine (B92270) ring. This can lead to novel transformations not typically observed in simpler pyridine systems.

Future research is likely to focus on the selective activation of the C-Br and C-Cl bonds. Given the differential reactivity of these halogens, selective cross-coupling reactions could be developed. For instance, palladium-catalyzed reactions could potentially be tuned to selectively engage the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This would open up avenues for the synthesis of complex, multifunctionalized pyridine derivatives.

Furthermore, the trifluoromethylthio group itself can participate in unique chemical transformations. Research into the oxidative or reductive cleavage of the S-CF3 bond could unveil new synthetic methodologies. The potential for radical-mediated reactions involving the trifluoromethylthio group is another area ripe for exploration.

| Potential Reaction Type | Key Features | Potential Products |

| Selective Cross-Coupling | Differential reactivity of C-Br and C-Cl bonds under tuned catalytic conditions. | Mono- and di-substituted pyridine derivatives. |

| S-CF3 Bond Activation | Oxidative or reductive cleavage to generate novel reactive intermediates. | Thiolated or desulfurized pyridine derivatives. |

| Radical-Mediated Reactions | Homolytic cleavage of the S-CF3 bond to generate trifluoromethylthio radicals. | Addition products to unsaturated systems. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The development of automated synthesis and high-throughput experimentation (HTE) has revolutionized modern chemistry, enabling the rapid exploration of vast chemical space. acs.org The integration of this compound into such platforms presents both an opportunity and a challenge. The physical properties of this compound, such as its solubility and stability under various reaction conditions, will need to be thoroughly characterized to ensure compatibility with automated systems.

HTE platforms could be employed to rapidly screen a wide array of catalysts, ligands, and reaction conditions for the selective functionalization of this molecule. uea.ac.uk For example, a 96-well plate format could be used to test various palladium catalysts for the selective Suzuki or Buchwald-Hartwig coupling at the C-Br position. The use of automated liquid handlers and robotic arms would allow for the precise and reproducible execution of these experiments, with subsequent analysis by techniques such as mass spectrometry or high-performance liquid chromatography.

The data generated from these HTE campaigns could be used to build predictive models for the reactivity of this compound, accelerating the discovery of novel and efficient synthetic transformations.

Development of More Sustainable and Economically Viable Synthetic Routes for Research Scale-Up

For any compound to be of practical use, its synthesis must be both sustainable and economically viable, particularly for research scale-up. Current synthetic routes to trifluoromethylpyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.govresearchoutreach.org A key future challenge will be the development of greener synthetic methodologies for this compound.

This could involve the exploration of catalytic C-H activation/halogenation and trifluoromethylthiolation of a simpler pyridine precursor, thereby reducing the number of synthetic steps and improving atom economy. The use of more environmentally benign solvents and reagents will also be a critical consideration.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. A continuous flow process could allow for better control over reaction parameters, leading to higher yields and purities. asahilab.co.jp

| Synthetic Approach | Advantages |

| C-H Activation | Reduced number of synthetic steps, improved atom economy. |

| Green Solvents/Reagents | Reduced environmental impact. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. |

Potential for Functional Material Precursors (e.g., electronic materials, molecular switches – academic investigation)

The unique electronic properties of this compound make it an intriguing candidate as a precursor for functional materials. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethylthio and halogen substituents, could be exploited in the design of novel electronic materials. rsc.orgresearchgate.net For example, incorporation of this moiety into larger conjugated systems could lead to materials with interesting photophysical and electrochemical properties, potentially finding applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The potential for this molecule to act as a component in molecular switches is another exciting area of academic investigation. acs.orgmdpi.comacs.orgnih.gov The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for redox activity at the sulfur atom, could be harnessed to create systems that can be switched between two or more states by an external stimulus, such as light, heat, or a chemical reagent.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

A comprehensive understanding of the reactivity and properties of this compound will require a synergistic approach that combines synthetic, spectroscopic, and computational methods. Synthetic efforts to explore the reactivity of this molecule will be guided and informed by spectroscopic and computational studies.

Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be crucial for the unambiguous characterization of novel products derived from this compound. In situ spectroscopic methods could provide valuable mechanistic insights into its transformations. asahilab.co.jpamanote.com

Computational chemistry, particularly density functional theory (DFT) calculations, will play a vital role in predicting the reactivity of the different positions on the pyridine ring, elucidating reaction mechanisms, and predicting the electronic and photophysical properties of potential functional materials. researchgate.netacs.orgfigshare.com This integrated approach will be essential for unlocking the full potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethylthio introduction. For polyhalogenated pyridines, chemoselective substitution is critical. For example, Pd-catalyzed cross-coupling (e.g., Pd₂dba₃/Xantphos) can selectively target bromine sites, while SNAr reactions may address chloro or fluoro positions under basic conditions . Purification via column chromatography or recrystallization is recommended, with purity assessed via HPLC or NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and electronic environments.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, monoclinic systems (space group P21/c) with parameters like a = 7.03 Å, b = 7.65 Å, c = 36.94 Å can be analyzed .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can chemoselective amination be achieved at the bromine vs. chlorine sites in polyhalogenated pyridines?

- Methodological Answer : Chemoselectivity depends on reaction conditions. For bromine substitution, Pd-catalyzed amination (Pd₂dba₃/Xantphos, Cs₂CO₃, 100°C) exclusively targets bromine even in the presence of chlorine . Conversely, neat conditions without catalysis favor chloro substitution via thermal activation. Computational modeling (DFT) can predict site reactivity based on halogen electronegativity and steric effects.

Q. What role does stereochemistry play in the biological activity of pyridine derivatives, and how can enantiomers be resolved?

- Methodological Answer : Enantiomers of pyridinesulfonamide derivatives (e.g., 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide) show divergent IC₅₀ values in kinase assays (e.g., 1.08 μM for R-isomer vs. 2.69 μM for S-isomer) . Resolution involves chiral HPLC or enzymatic kinetic resolution. Absolute configurations are confirmed via electronic circular dichroism (ECD) and optical rotation, supported by quantum chemical calculations .

Q. What challenges arise in regioselective functionalization of polyhalogenated pyridines, and how are they addressed?

- Methodological Answer : Competing reactivity at bromo, chloro, and trifluoromethylthio groups requires tailored conditions. For example:

- Bromine : Pd-catalyzed cross-coupling.

- Chlorine : SNAr with strong nucleophiles (e.g., amines in DMF at 120°C).

- Trifluoromethylthio : Radical-mediated reactions or metal-free thiolation .

- Regioexhaustive functionalization (sequential substitutions) is demonstrated in model substrates like 2-chloro-5-(trifluoromethyl)pyridine .

Q. How can computational methods aid in predicting reactivity and binding modes of this compound?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., PI3Kα kinase) by analyzing hydrogen bonding and hydrophobic interactions .

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

- ECD Simulation : Time-dependent DFT (TDDFT) correlates experimental and theoretical ECD spectra to confirm absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.